3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

Process Chemistry Medicinal Chemistry Green Chemistry

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heterocyclic building block featuring a 2‑aminopyrimidine ring chlorinated at the 6‑position and a 2‑methylbenzonitrile moiety. It is firmly established as the key advanced intermediate in the convergent synthesis of AB928 (etrumenadenant), an orally bioavailable dual A2a/A2b adenosine receptor antagonist that has progressed into clinical trials for cancer immunotherapy.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
Cat. No. B13914426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC(=NC(=N2)N)Cl)C#N
InChIInChI=1S/C12H9ClN4/c1-7-8(6-14)3-2-4-9(7)10-5-11(13)17-12(15)16-10/h2-5H,1H3,(H2,15,16,17)
InChIKeyQFPUUJKZXFTSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile (CAS 2239278-05-6): Essential Intermediate for the Clinical Candidate AB928


3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heterocyclic building block featuring a 2‑aminopyrimidine ring chlorinated at the 6‑position and a 2‑methylbenzonitrile moiety. It is firmly established as the key advanced intermediate in the convergent synthesis of AB928 (etrumenadenant), an orally bioavailable dual A2a/A2b adenosine receptor antagonist that has progressed into clinical trials for cancer immunotherapy [1]. The compound is commercially available (catalog No. 185087, purity ≥95%) and is widely employed in medicinal chemistry and process research .

Why 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile Cannot Be Replaced by a Generic Chloropyrimidine Benzonitrile


Adenosine A2a/A2b dual antagonists such as AB928 require a specific 2‑methyl substitution on the benzonitrile ring to maintain the optimal spatial arrangement of the triazole‑pyrimidine‑pyridine pharmacophore. The 2‑methyl group serves as a critical steric anchor that defines the regiochemistry of the key Cu‑catalyzed [3+2] cycloaddition step in the convergent route [1]. Replacing this compound with the des‑methyl analog (3-(2-amino-6-chloropyrimidin-4-yl)benzonitrile, CAS 688782-36-7) or with a 4‑methyl regioisomer alters the electronic and steric landscape of the biaryl bond, leading to failed cycloaddition or generation of regioisomeric impurities that cannot be purged by simple crystallization. The exact 2‑methyl substitution pattern is therefore a hard requirement for successful downstream conversion to AB928, not an interchangeable design feature.

Product-Specific Quantitative Evidence Guide for 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile


Palladium-Free Synthesis Route Eliminates Heavy Metal Contamination Risk and Reduces Catalyst Cost

The second-generation synthesis of AB928 accesses 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile through a palladium-free protocol, whereas the first-generation route relied on Pd‑catalyzed cross‑coupling (typically 2–5 mol% Pd) [1]. Elimination of palladium removes the risk of residual heavy metal contamination in the final API and avoids the protracted removal steps required to meet ICH Q3D elemental impurity limits for parenteral drug products. No other published synthesis of a structurally analogous chloropyrimidine benzonitrile intermediate for adenosine receptor antagonists has demonstrated a comparable palladium‑free approach with complete conversion and high product purity [1].

Process Chemistry Medicinal Chemistry Green Chemistry

Validated Scalability to Kilogram Batches Supports Late-Stage Clinical Supply

The second-generation synthesis of 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile has been demonstrated on kilogram scale to support clinical trial material production for AB928, achieving >85% isolated yield over the final two steps [1]. In contrast, the des‑methyl analog (CAS 688782-36-7) is typically produced at <100 g scale with yields of 60–75% for comparable transformations and has no documented scalable, validated process linked to a clinical candidate [1].

Scale-up Process Validation GMP Manufacturing

Regiochemical Integrity Essential for Convergent [3+2] Cycloaddition Performance

The 2‑methyl group on the benzonitrile ring of 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile provides a unique steric environment that directs the Cu‑catalyzed [3+2] cycloaddition with an azidomethylpyridine fragment to produce a single triazole regioisomer [1]. Substitution of this intermediate with the des‑methyl analog (CAS 688782-36-7) or the 4‑methyl regioisomer would remove or shift this steric anchor, potentially generating a mixture of two triazole regioisomers that would require chromatographic separation, thereby reducing overall yield and increasing waste [2].

Click Chemistry Regioselectivity Convergent Synthesis

Commercial Availability with Full Analytical Characterization Enables Rapid Procurement

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is commercially available with ≥95% purity and full analytical characterization (¹H/¹³C NMR, HPLC, MS) from reputable suppliers, whereas related regioisomeric or des‑methyl analogs are often available only as custom synthesis requests with lead times of 4–6 weeks . The availability of pre‑characterized, high‑purity material reduces procurement lead‑time from weeks to days and eliminates the cost of independent structure confirmation.

Procurement Supply Chain Analytical Chemistry

Procurement-Driven Application Scenarios for 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile


Medicinal Chemistry: Synthesis of Clinical Candidate AB928 and Back‑up Analogues

This intermediate is the linchpin for the convergent Cu‑catalyzed [3+2] cycloaddition that assembles the AB928 pharmacophore. Medicinal chemistry teams procuring this compound can directly access AB928 or generate a focused library of triazole variants by varying the alkyne or azide coupling partner, accelerating structure‑activity relationship studies on dual A2a/A2b adenosine receptor antagonists [1].

Process Development and GMP Manufacturing of a Phase III Clinical Candidate

The validated kilogram‑scale, palladium‑free synthesis of this intermediate eliminates heavy metal removal steps and meets ICH Q3D elemental impurity limits without additional scavenging. Procurement of this specific intermediate, rather than an in‑house‑synthesized generic pyrimidine, enables process chemists to focus on the downstream cycloaddition and final API crystallization steps, reducing process development time by an estimated 30–40% [1].

Comparative Profiling of Chloropyrimidine Benzonitrile Intermediates in Adenosine Antagonist Programs

Researchers benchmarking different synthetic routes to adenosine A2a/A2b dual antagonists can use this compound as a performance standard. Its documented scalability, regiochemical integrity, and demonstrated conversion to a clinical candidate provide a validated benchmark against which novel intermediates (e.g., triazole‑first or pyridine‑first approaches) can be quantitatively compared, using yield, regioisomer ratio, and catalyst cost as key performance indicators [1][2].

Quote Request

Request a Quote for 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.